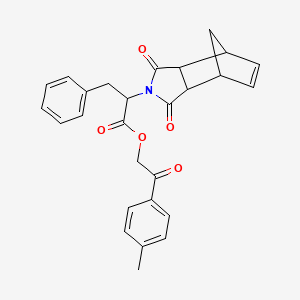acetate](/img/structure/B11651830.png)
ethyl [4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-クロロフェニル)-2,2,4-トリメチル-3,4-ジヒドロキノリン-1(2H)-イル]酢酸エチルは、キノリン誘導体とエステル官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
[4-(4-クロロフェニル)-2,2,4-トリメチル-3,4-ジヒドロキノリン-1(2H)-イル]酢酸エチルの合成は、通常、複数のステップで構成されます。
キノリンコアの形成: キノリンコアは、酸性または塩基性触媒の存在下、アニリン誘導体とケトンを縮合させるフラインダー合成によって合成できます。
クロロフェニル基の導入: クロロフェニル基は、多くの場合、クロロベンゼン誘導体を使用する求電子置換反応によって導入されます。
エステル化: 最後のステップは、エステル化で、キノリン誘導体をナトリウムエトキシドなどの塩基の存在下、クロロ酢酸エチルと反応させてエステル結合を形成します。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従いますが、反応条件を最適化し、収率を向上させるために連続フロー反応器を使用するなど、より大規模な規模で行われる可能性があります。 触媒と溶媒は、スケーラビリティとコスト効率を確保するために慎重に選択されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Esterification: The final step involves esterification, where the quinoline derivative is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be carefully selected to ensure scalability and cost-effectiveness.
化学反応の分析
反応の種類
酸化: この化合物は、特にキノリンコアで酸化反応を起こし、キノリンN-オキシドを生成します。
還元: 還元反応はエステル基を標的にし、アルコールに変換することができます。
置換: クロロフェニル基は、求核置換反応に関与し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用して、塩素原子を置換することができます。
主要な生成物
酸化: キノリンN-オキシド。
還元: アルコール誘導体。
置換: 使用する求核剤に応じて、さまざまな置換されたキノリン誘導体。
科学的研究の応用
化学
化学において、[4-(4-クロロフェニル)-2,2,4-トリメチル-3,4-ジヒドロキノリン-1(2H)-イル]酢酸エチルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 そのユニークな構造により、さまざまな化学的修飾が可能になり、新しい材料や触媒の開発に役立ちます。
生物学
生物学研究では、この化合物は、キノリン誘導体と生物学的標的との相互作用を研究するために使用できます。 その構造的特徴により、酵素阻害や受容体結合の研究のための候補となります。
医学
医学的には、キノリン誘導体は、抗マラリア薬と抗がん剤として知られています。 [4-(4-クロロフェニル)-2,2,4-トリメチル-3,4-ジヒドロキノリン-1(2H)-イル]酢酸エチルは、特に創薬開発において、同様の治療的用途について検討することができます。
産業
産業的には、この化合物は、染料、顔料、およびポリマーの合成に使用できます。 その安定性と反応性により、特殊化学品の製造など、さまざまな産業用途に適しています。
作用機序
[4-(4-クロロフェニル)-2,2,4-トリメチル-3,4-ジヒドロキノリン-1(2H)-イル]酢酸エチルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 キノリンコアはDNAにインターカレーションし、複製と転写プロセスを阻害する可能性があります。 さらに、エステル基は加水分解を受け、生物学的効果を発揮する活性代謝物を放出することができます。
類似化合物の比較
類似化合物
2-(4-クロロフェニル)-2-オキソ酢酸エチル: 構造は類似していますが、キノリンコアがありません。
4-(4-クロロフェニル)-2,2,4-トリメチル-1,2-ジヒドロキノリン: キノリンコアは似ていますが、エステル基はありません。
独自性
[4-(4-クロロフェニル)-2,2,4-トリメチル-3,4-ジヒドロキノリン-1(2H)-イル]酢酸エチルは、キノリンコアとエステル官能基を組み合わせているため、ユニークです。 この二重の機能により、さまざまな化学反応や用途が可能になり、他の類似化合物とは区別されます。
結論
[4-(4-クロロフェニル)-2,2,4-トリメチル-3,4-ジヒドロキノリン-1(2H)-イル]酢酸エチルは、さまざまな科学および産業分野で大きな可能性を秘めた汎用性の高い化合物です。 そのユニークな構造と反応性により、研究者と業界関係者の双方にとって貴重なツールとなっています。
類似化合物との比較
Similar Compounds
Ethyl 2-(4-chlorophenyl)-2-oxoacetate: Similar in structure but lacks the quinoline core.
4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline: Similar quinoline core but without the ester group.
Uniqueness
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is unique due to its combination of a quinoline core with an ester functional group. This dual functionality allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Conclusion
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
特性
分子式 |
C22H24ClNO3 |
|---|---|
分子量 |
385.9 g/mol |
IUPAC名 |
ethyl 2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C22H24ClNO3/c1-5-27-20(26)19(25)24-18-9-7-6-8-17(18)22(4,14-21(24,2)3)15-10-12-16(23)13-11-15/h6-13H,5,14H2,1-4H3 |
InChIキー |
XYAYKDXUNTYDTC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651748.png)
![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)
![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)
![2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11651769.png)
![methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11651771.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651775.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)


![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)

